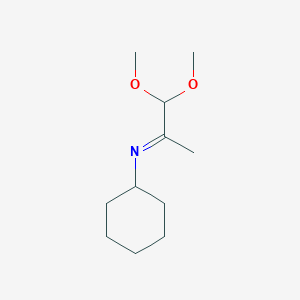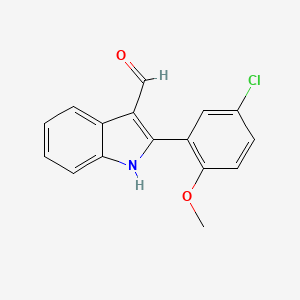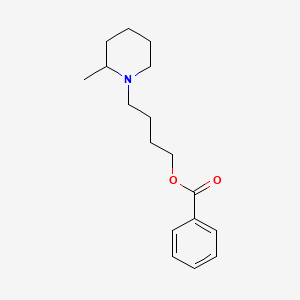
2-Chloro-4-cyano-6-methylthiopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-cyano-6-methylthiopyridine is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a cyano group, and a methylthio group attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyano-6-methylthiopyridine typically involves the reaction of 4,6-diamino-3-cyano-2-methylthiopyridine with chloroacetyl chloride or acetic acid. This reaction yields the corresponding 6-acetamide derivatives . The reaction conditions often include the use of solvents like dioxane and the addition of reagents dropwise with stirring on an ice bath to control the reaction temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-cyano-6-methylthiopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiols, secondary amines, and potassium thiocyanate . Reaction conditions often involve the use of solvents like ethanol and controlled temperatures to ensure the desired product formation .
Major Products Formed
Major products formed from reactions involving this compound include S-alkyl, N-alkyl, thiazole, pyrrole, thiophene, and thienopyridine derivatives .
Applications De Recherche Scientifique
2-Chloro-4-cyano-6-methylthiopyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-cyano-6-methylthiopyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the specific mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Chloro-4-cyano-6-methylthiopyridine include other chloropyridine derivatives such as 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine . These compounds share structural similarities but differ in the position of the chlorine atom and other substituents.
Uniqueness
This compound is unique due to the presence of both a cyano group and a methylthio group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other chloropyridine derivatives .
Propriétés
Formule moléculaire |
C7H5ClN2S |
|---|---|
Poids moléculaire |
184.65 g/mol |
Nom IUPAC |
2-chloro-6-methylsulfanylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5ClN2S/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 |
Clé InChI |
YRJYOSNNBUYOLR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)


![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)




![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)



